(3E)-3-[(1-Methylindol-3-YL)methylidene]-1H-pyrrolo[3,2-B]pyridin-2-one
Description
The compound (3E)-3-[(1-Methylindol-3-YL)methylidene]-1H-pyrrolo[3,2-B]pyridin-2-one (CAS: 504433-23-2) is a heterocyclic molecule featuring a pyrrolo[3,2-b]pyridin-2-one core conjugated to a methyl-substituted indole moiety via an ethylene bridge. Its molecular formula is C₁₇H₁₃N₃O, with a molecular weight of 275.30 g/mol . This compound has garnered attention as a potent inhibitor of Tropomyosin Receptor Kinase A (TrkA) and LRRK2 kinase, showing promise in oncology and neurodegenerative disease research . It is sparingly soluble in water and ethanol but dissolves in DMSO (≥13.75 mg/mL), making it suitable for in vitro studies .
Properties
IUPAC Name |
(3E)-3-[(1-methylindol-3-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c1-20-10-11(12-5-2-3-7-15(12)20)9-13-16-14(19-17(13)21)6-4-8-18-16/h2-10H,1H3,(H,19,21)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNQLECPAXXYTR-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C4=C(C=CC=N4)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C/3\C4=C(C=CC=N4)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(1-Methylindol-3-YL)methylidene]-1H-pyrrolo[3,2-B]pyridin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by its condensation with a pyrrolopyridine precursor under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[(1-Methylindol-3-YL)methylidene]-1H-pyrrolo[3,2-B]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
(3E)-3-[(1-Methylindol-3-YL)methylidene]-1H-pyrrolo[3,2-B]pyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-3-[(1-Methylindol-3-YL)methylidene]-1H-pyrrolo[3,2-B]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Differences
Key Insights from Structural Variations
This modification correlates with higher TrkA inhibitory activity, as methyl groups often optimize steric and electronic interactions in kinase binding pockets . Nortopsentin analogues replace the indole with a thiazole ring, shifting activity toward antiproliferative effects (e.g., against pancreatic cancer) rather than kinase inhibition .
Core Heterocycle :
- The pyrrolo[3,2-b]pyridin-2-one core in the target compound differs from imidazo[1,2-a]pyridine () and pyrrolo[2,3-b]pyridine () systems. These variations alter electron distribution and hydrogen-bonding capacity, impacting target selectivity .
Synthetic Accessibility: The target compound is synthesized via acid-catalyzed condensation of indole-3-carboxaldehyde and 4-aza-2-oxindole . In contrast, nortopsentin analogues require multi-step protocols involving thiazole ring formation , while imidazo[1,2-a]pyridine derivatives utilize fluorophenyl intermediates .
Physicochemical and Pharmacokinetic Properties
Table 2: Solubility and Stability
Isomerism and Configuration
- The E-configuration of the ethylene bridge in the target compound is critical for maintaining the planar geometry required for kinase binding .
Biological Activity
(3E)-3-[(1-Methylindol-3-YL)methylidene]-1H-pyrrolo[3,2-B]pyridin-2-one is a complex organic compound notable for its unique structure that integrates an indole moiety with a pyrrolopyridine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as an antimicrobial agent.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H13N3O |
| Molecular Weight | 275.31 g/mol |
| PubChem CID | 22228376 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of various kinases, including the nerve growth factor receptor tyrosine kinase A (TrkA), which plays a crucial role in cell signaling pathways associated with growth and survival.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. One study demonstrated that derivatives of this compound exhibited significant antiproliferative effects against multiple human tumor cell lines, including those resistant to traditional therapies. The mechanism involves cell cycle arrest at the G2/M phase and induction of apoptosis through modulation of key proteins involved in cell survival, such as survivin .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary findings suggest that the compound exhibits activity against various bacterial strains, indicating its potential application in developing new antimicrobial agents.
Case Study 1: Antiproliferative Effects
In a controlled study involving several human cancer cell lines, derivatives of this compound were tested for their ability to inhibit cell growth. The most potent derivative demonstrated an IC50 value in the low nanomolar range and was found to enhance the cytotoxic effects of established chemotherapeutic agents like paclitaxel .
Case Study 2: Selectivity for Kinases
Another study focused on the selectivity of this compound as a TrkA inhibitor. The compound showed over 100-fold selectivity against other kinases, making it a promising candidate for targeted cancer therapies where TrkA signaling is implicated .
Q & A
Basic: What are the key synthetic strategies for constructing the pyrrolo[3,2-b]pyridin-2-one core in this compound?
The pyrrolo[3,2-b]pyridin-2-one scaffold is typically synthesized via cyclization reactions. A common approach involves:
- Methylation of indole precursors : Using NaH and methyl iodide (MeI) in THF to introduce the 1-methylindolyl group, as demonstrated in analogous pyrrolopyridine syntheses .
- Multi-step coupling : Sequential reactions such as Suzuki-Miyaura coupling for aromatic substitution or Vilsmeier-Haack formylation to introduce functional groups. For example, trifluoromethyl groups can be incorporated via nucleophilic substitution under mild conditions to preserve sensitive moieties .
- Oxime formation : (E)-configured aldehydes are stabilized via oxime intermediates, as seen in fluoronicotinaldehyde derivatives .
Basic: How is the (E)-configuration of the methylidene group validated experimentally?
The stereochemistry of the exocyclic double bond is confirmed using:
- X-ray crystallography : Crystallographic data (e.g., bond lengths and angles) resolve spatial arrangements, as shown in structurally related (2E)-3-(4-methylphenyl)-1-(pyridin-3-yl)prop-2-en-1-one .
- NOESY NMR : Nuclear Overhauser effects between the methylindolyl proton and pyrrolopyridine protons distinguish (E) from (Z) isomers .
Advanced: How can researchers optimize coupling reactions between the indole and pyrrolopyridine units?
Key considerations include:
- Catalyst selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ for Suzuki-Miyaura couplings, ensuring compatibility with electron-deficient pyridines .
- Solvent systems : Dioxane/water mixtures (4:1) at 105°C enhance boronic acid coupling efficiency .
- Protecting groups : tert-butyldimethylsilyl (TBS) protection for hydroxyl or amine groups prevents side reactions during multi-step syntheses .
Advanced: What analytical methods resolve contradictions in spectroscopic data for this compound?
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula when NMR data is ambiguous (e.g., overlapping signals in aromatic regions) .
- Variable-temperature NMR : Resolves dynamic effects caused by hindered rotation around the methylidene bond .
- Comparative crystallography : Overlaying experimental and computational (DFT) structures validates bond configurations .
Advanced: How do researchers assess the biological activity of this compound?
- Target engagement assays : Fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to receptors (e.g., serotonin or histamine targets suggested by structural analogs) .
- Enzyme inhibition studies : Kinetic assays using purified enzymes (e.g., kinases) to determine IC₅₀ values .
- Cellular viability assays : MTT or CellTiter-Glo® in cancer cell lines to evaluate cytotoxicity, with SAR guided by substituent modifications (e.g., chloro, trifluoromethyl groups) .
Advanced: What strategies mitigate challenges in purifying this compound?
- Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves polar byproducts .
- Acid-base extraction : Hydrochloride salt formation (e.g., 1M HCl treatment) improves crystallinity and reduces hygroscopicity .
- Recrystallization : Ethanol/water mixtures (7:3) at 50°C yield high-purity crystals, as shown for related pyrrolidinone derivatives .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) at the pyridine ring enhance metabolic stability but may reduce solubility .
- Heterocycle modifications : Replacing pyrrolidinone with piperidinone alters conformational flexibility, impacting target selectivity .
- Pharmacophore mapping : Overlaying active analogs identifies critical hydrogen-bond donors (e.g., NH in pyrrolopyridinone) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
